4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features both an oxadiazole and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-1,2,4-oxadiazole with a suitable pyrrolidinone derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- (5-Ethyl-1,2,4-oxadiazol-3-yl)methyl 4-piperidinylmethyl ether
Uniqueness
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the presence of both an oxadiazole and a pyrrolidinone ring in its structure. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c1-2-6-10-8(13-11-6)5-3-7(12)9-4-5/h5H,2-4H2,1H3,(H,9,12) |
InChI Key |
PRJANOYSCMDMES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.